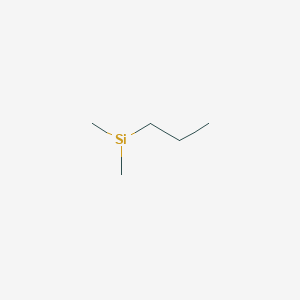
Dimethyl(propyl)silicon
Description
Dimethyl(propyl)silicon is a silicon-based compound characterized by a central silicon atom bonded to two methyl groups (-CH₃), one propyl group (-CH₂CH₂CH₃), and a fourth substituent, which may vary depending on the specific derivative (e.g., alkoxy, thiol, or siloxy groups). Its general structure can be represented as CH₃-Si(-CH₂CH₂CH₃)(-X), where X denotes the fourth substituent. This compound is part of the organosilicon family, known for their versatility in industrial applications, including polymer synthesis, surface modification, and adhesion promotion .
Key properties of this compound include:
Properties
CAS No. |
18143-31-2 |
|---|---|
Molecular Formula |
C5H13Si |
Molecular Weight |
101.24 g/mol |
InChI |
InChI=1S/C5H13Si/c1-4-5-6(2)3/h4-5H2,1-3H3 |
InChI Key |
YRYCXMBFJDGADV-UHFFFAOYSA-N |
SMILES |
CCC[Si](C)C |
Canonical SMILES |
CCC[Si](C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares dimethyl(propyl)silicon with structurally related organosilicon compounds:
| Compound | Molecular Formula | Substituents on Si | Key Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₆H₁₆OSi (example) | 2 CH₃, 1 C₃H₇, 1 X (variable) | Coupling agents, polymer modifiers | Moderate (depends on X) |
| Tetraethyl orthosilicate (TEOS) | C₈H₂₀O₄Si | 4 OCH₂CH₃ | Mineralization, sol-gel processes | High (hydrolyzes to form Si-OH) |
| 3-Aminopropyltriethoxysilane (APTES) | C₉H₂₃NO₃Si | 1 NH₂(CH₂)₃, 3 OCH₂CH₃ | Surface functionalization | High (amine + ethoxy reactivity) |
| Polydimethylsiloxane (PDMS) | (C₂H₆OSi)ₙ | Repeating -O-Si(CH₃)₂-O- units | Lubricants, medical devices | Low (inert backbone) |
| 3-Mercaptopropylmethyldimethoxysilane | C₆H₁₆O₂SSi | 1 SH(CH₂)₃, 1 CH₃, 2 OCH₃ | Adhesion promotion, rubber vulcanization | Moderate (thiol + methoxy reactivity) |
Structural Insights :
- TEOS lacks organic alkyl chains (only ethoxy groups), making it highly reactive in hydrolysis for silica formation .
- APTES incorporates an amine-terminated propyl chain, enabling covalent bonding with polymers or biomolecules .
- PDMS is a polymer with a non-reactive backbone, contrasting with monomeric this compound derivatives .
Reactivity and Mineralization Ability
- This contrasts with TEOS, which releases soluble silica to promote hydroxyapatite (HA) formation .
- Hydrolyzable groups (e.g., methoxy, ethoxy) : Enable gradual hydrolysis, similar to APTES , but with slower kinetics than TEOS due to steric hindrance from the propyl chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


